4-Épi-curcumenol

Vue d'ensemble

Description

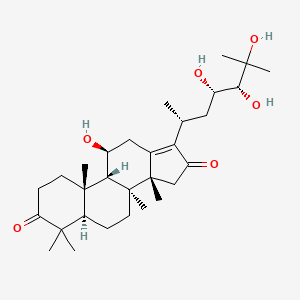

4-Epi-curcumenol is a naturally occurring sesquiterpenoid compound found in the rhizomes of Curcuma zedoaria, a plant belonging to the Zingiberaceae family. This compound is known for its unique chemical structure and potential pharmacological activities, including anti-inflammatory, anti-tumor, antioxidant, and antimicrobial properties .

Applications De Recherche Scientifique

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of sesquiterpenoids.

Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant mechanisms.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and microbial infections.

Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetic formulations due to its bioactive properties

Mécanisme D'action

Target of Action

4-Epi-curcumenol is a secondary metabolite with anti-inflammatory properties . It is an important and representative bioactive component extracted from the essential oil of the rhizomes of Curcumae rhizoma Curcumenol, a similar compound, has been shown to have anti-cancer, hepatoprotective, anti-inflammatory, anti-viral, and anti-convulsant activities .

Mode of Action

Curcumenol has been shown to exert anti-tumor activity via multiple biological signaling pathways . It is also known to inhibit proliferation and promote apoptosis of certain cells by suppressing insulin-like factor-1 receptor (IGF-1R) expression and increasing p38 mitogen-activated protein kinase (MAPK) phosphorylation .

Biochemical Pathways

Curcumenol has been shown to affect several biological signaling pathways, such as PI3K/Akt, JAK/STAT, MAPK, Wnt/β-catenin, p53, NF-ĸB, and apoptosis-related signaling pathways . It can effectively repress the miR-21/PTEN/Akt molecular pathway to inhibit cell proliferation and induce apoptosis in certain cells .

Pharmacokinetics

Pharmacokinetic studies have shown that curcumenol is rapidly distributed in almost all organs of rats after intragastric administration with high concentrations in the small intestine and colon . The pharmacokinetic parameters such as the T max, C max, AUC 0-t, AUC 0-∞, MRT, and t 1/2 were also reported . .

Result of Action

4-Epi-curcumenol has anti-inflammatory properties in vitro and in vivo . Curcumenol has been shown to dramatically reverse liver fibrosis in rats as evidenced by decreased both in the mRNA and protein levels of urokinase plasminogen activator (uPA)/uPA receptor (uPAR) and increased mRNA and protein levels of MMP13 .

Action Environment

It is known that the compound is stable for two years when stored at the recommended temperature .

Analyse Biochimique

Biochemical Properties

4-Epi-curcumenol interacts with a variety of biomolecules, contributing to its diverse medicinal properties. It has been found to interact with enzymes and proteins involved in inflammation and cancer pathways . The nature of these interactions is complex and involves modulation of enzyme activity and protein expression .

Cellular Effects

4-Epi-curcumenol has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the TNFα/NFκB pathway, which plays a crucial role in inflammation and cancer .

Molecular Mechanism

At the molecular level, 4-Epi-curcumenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the activation of the NFκB signaling pathway and reduce the expression of the MMP family of proteins .

Dosage Effects in Animal Models

The effects of 4-Epi-curcumenol vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.

Metabolic Pathways

4-Epi-curcumenol is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 4-Epi-curcumenol within cells and tissues are complex processes that involve interactions with transporters and binding proteins . Detailed studies on its localization or accumulation are still needed.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Epi-curcumenol can be achieved through various chemical reactions involving the precursor compounds. One common synthetic route involves the cyclization of farnesyl pyrophosphate, followed by a series of oxidation and reduction reactions to form the desired sesquiterpenoid structure. The reaction conditions typically include the use of catalysts such as Lewis acids and specific temperature and pressure settings to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 4-Epi-curcumenol often involves the extraction from natural sources, primarily the rhizomes of Curcuma zedoaria. The extraction process can include solvent extraction using ethyl acetate or supercritical fluid extraction methods. These methods are optimized to maximize yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Epi-curcumenol undergoes various chemical reactions, including:

Oxidation: This reaction can convert 4-Epi-curcumenol into its corresponding epoxide or ketone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride.

Halogenating Agents: Bromine, chlorine.

Major Products:

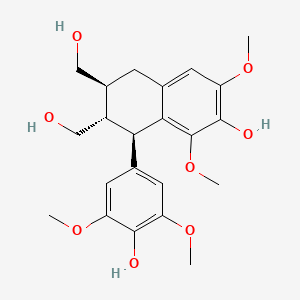

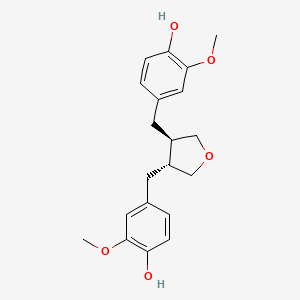

Comparaison Avec Des Composés Similaires

Curcumenol: Another sesquiterpenoid with anti-inflammatory and anti-tumor properties.

Curcumin: A well-known compound with extensive research on its anti-inflammatory and antioxidant effects.

Bisdemethoxycurcumin: A derivative of curcumin with similar pharmacological activities but differing in its chemical structure.

Propriétés

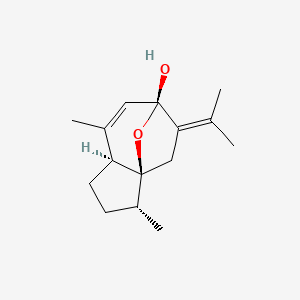

IUPAC Name |

(1S,2R,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFMXVMWEWLJGJ-PAPYEOQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@](O3)(C=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301114465 | |

| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301114465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350602-21-0 | |

| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350602-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301114465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

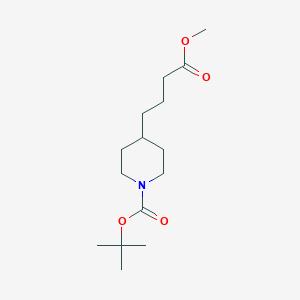

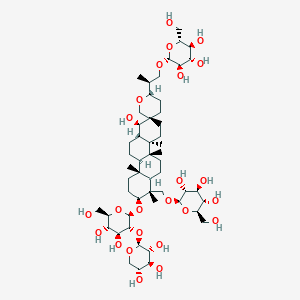

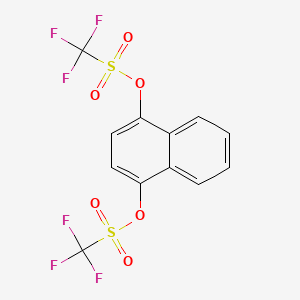

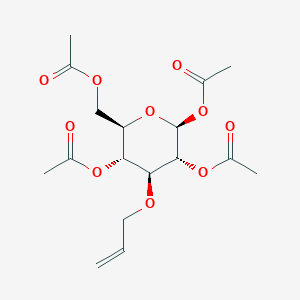

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.